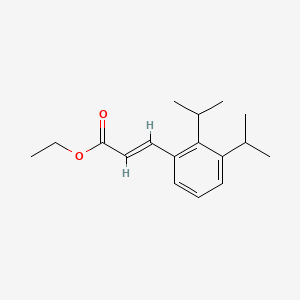
Ethyl 2,3-diisopropylcinnamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-ジイソプロピル桂皮酸エチルは、分子式がC17H24O2の有機化合物です。桂皮酸の誘導体であり、エチル基がカルボキシル基に結合し、2,3-ジイソプロピル基がフェニル環に結合しています。この化合物は、化学、生物学、産業などさまざまな分野で応用されていることが知られています。
準備方法
合成経路と反応条件
2,3-ジイソプロピル桂皮酸エチルは、いくつかの方法で合成できます。一般的な方法の1つは、硫酸などの触媒の存在下で、2,3-ジイソプロピル桂皮酸をエタノールとエステル化することです。この反応は、通常、酸のエステルへの完全な変換を確保するために、還流条件下で行われます。
工業生産方法
工業環境では、2,3-ジイソプロピル桂皮酸エチルの生産には、反応条件を最適化し、収率を高めるために連続フロー反応器が使用される場合があります。このプロセスには、蒸留や再結晶などの精製工程も含まれており、目的の生成物を高純度で得ることができます。
化学反応の分析
反応の種類
2,3-ジイソプロピル桂皮酸エチルは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するカルボン酸またはケトンを生成するために酸化される可能性があります。
還元: 還元反応は、エステル基をアルコールに変換できます。
置換: フェニル環は、ニトロ化やハロゲン化などの求電子置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: 求電子置換反応には、ニトロ化の場合は硝酸 (HNO3)、臭素化の場合は臭素 (Br2) などの試薬が必要な場合が多いです。
生成される主な生成物
酸化: 2,3-ジイソプロピル桂皮酸または2,3-ジイソプロピルベンズアルデヒドの生成。
還元: 2,3-ジイソプロピルシンナミルアルコールの生成。
置換: 2,3-ジイソプロピル桂皮酸エチルのニトロまたはハロゲン化誘導体の生成。
科学研究の応用
2,3-ジイソプロピル桂皮酸エチルは、科学研究でいくつかの応用があります。
化学: さまざまな有機化合物の合成における中間体として使用されています。
生物学: 抗菌性や抗酸化性など、潜在的な生物活性について研究されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について調査されています。
産業: 芳香族特性により、香料や香料の配合に使用されています。
科学的研究の応用
Ethyl 2,3-diisopropylcinnamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of fragrances and flavors due to its aromatic properties.
作用機序
2,3-ジイソプロピル桂皮酸エチルの作用機序には、特定の分子標的や経路との相互作用が含まれます。たとえば、抗菌活性は、微生物の細胞膜を破壊したり、必須酵素を阻害したりする能力に起因する可能性があります。この化合物の抗酸化特性は、フリーラジカルをスカベンジし、細胞の酸化損傷を防ぐ能力に起因する可能性があります。
類似の化合物との比較
2,3-ジイソプロピル桂皮酸エチルは、次のようないくつかの桂皮酸誘導体と比較できます。
桂皮酸エチル: ジイソプロピル基がないため、立体障害が少なく、一部の反応では活性化されていない可能性があります。
2,3-ジイソプロピル桂皮酸メチル: 構造は似ていますが、エチルエステル基の代わりにメチルエステル基があり、反応性や溶解性に影響を与える可能性があります。
2,3-ジイソプロピル桂皮酸: カルボン酸形式であり、エステル形式と比較して化学的性質や用途が異なる場合があります。
2,3-ジイソプロピル桂皮酸エチルは、その特定の置換パターンによりユニークであり、化学反応性や生物活性に影響を与える可能性があります。
類似化合物との比較
Ethyl 2,3-diisopropylcinnamate can be compared with other cinnamate derivatives, such as:
Ethyl cinnamate: Lacks the diisopropyl groups, making it less sterically hindered and potentially less active in certain reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which may affect its reactivity and solubility.
2,3-Diisopropylcinnamic acid: The carboxylic acid form, which may have different chemical properties and applications compared to the ester form.
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
CAS番号 |
137886-46-5 |
|---|---|
分子式 |
C17H24O2 |
分子量 |
260.4 g/mol |
IUPAC名 |
ethyl (E)-3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C17H24O2/c1-6-19-16(18)11-10-14-8-7-9-15(12(2)3)17(14)13(4)5/h7-13H,6H2,1-5H3/b11-10+ |
InChIキー |
BYGNQRLEXIWGHE-ZHACJKMWSA-N |
異性体SMILES |
CCOC(=O)/C=C/C1=C(C(=CC=C1)C(C)C)C(C)C |
正規SMILES |
CCOC(=O)C=CC1=C(C(=CC=C1)C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















